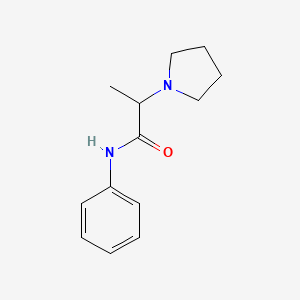![molecular formula C17H26N4O B6800674 N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B6800674.png)
N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide is a synthetic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound features a pyrimidine ring, a spirocyclic structure, and a carboxamide group, which together contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds.
Spirocyclic Structure Formation: The spirocyclic structure is often introduced via cyclization reactions involving suitable cyclic ketones or lactams.
Carboxamide Group Introduction: The carboxamide group is usually introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The spirocyclic structure may enhance binding affinity and specificity, while the carboxamide group can form hydrogen bonds with target molecules, stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: These compounds share the pyrimidine ring and have shown similar biological activities.
Pyrido[2,3-d]pyrimidin-4-ones: These compounds also contain a pyrimidine ring and have been studied for their antibacterial and kinase inhibitory activities.
Uniqueness
N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide is unique due to its spirocyclic structure, which is less common in similar compounds. This structure can confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c22-16(19-13-15-5-10-18-14-20-15)21-11-4-8-17(9-12-21)6-2-1-3-7-17/h5,10,14H,1-4,6-9,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGOWPDPVYBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCN(CC2)C(=O)NCC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dimethyl-N-[(2-propyl-1,3-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B6800611.png)
![N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B6800615.png)
![3-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-1-(3,3-dimethylcyclobutyl)-1-methylurea](/img/structure/B6800628.png)
![N-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-6-oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6800642.png)
![N-[3-(3-chlorophenyl)cyclopentyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B6800645.png)
![(2R)-N-[3-(3-chlorophenyl)cyclopentyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6800651.png)
![N-[2-(cyclopentylmethoxy)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800654.png)
![3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B6800659.png)
![N-[2-(cyclopenten-1-yl)-2-methylpropyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B6800663.png)
![N-[2-(5-methylpyrazin-2-yl)ethyl]azepane-1-carboxamide](/img/structure/B6800670.png)

![N-[2-(5-methylpyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800682.png)
![N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide](/img/structure/B6800686.png)
![N-[2-(3-bromophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide](/img/structure/B6800687.png)
